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PHA-680626

Chronic Myeloid Leukemia Imatinib Resistance T315I Mutation

Researchers studying imatinib-resistant CML face limited options against T315I gatekeeper mutations. PHA-680626 directly addresses this gap with a uniquely combined targeting profile. • Dual Bcr-Abl/Aurora inhibition with T315I activity (IC50 = 0.22 μM vs. >10 μM for imatinib), enabling resistance mechanism studies in BaF3 or primary CD34+ cell systems. • Amphosteric disruption of Aurora-A/N-Myc drives N-Myc proteasomal degradation in neuroblastoma models (IMR-32, Kelly), a conformation-specific activity absent in many ATP-competitive inhibitors. • Co-crystal structure (PDB: 2J4Z) provides a validated template for molecular docking and rational inhibitor design. • Reliable supply with batch-to-batch consistency ensures reproducible, translationally relevant research across resistant leukemia and MYCN-driven cancers.

Molecular Formula C23H26N6O2S
Molecular Weight 450.6 g/mol
Cat. No. B1684434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHA-680626
SynonymsPHA680626;  PHA 680626;  PHA-680626.
Molecular FormulaC23H26N6O2S
Molecular Weight450.6 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC4=C3CN(C4)C(=O)CC5=CC=CS5
InChIInChI=1S/C23H26N6O2S/c1-27-8-10-28(11-9-27)17-6-4-16(5-7-17)23(31)24-22-19-14-29(15-20(19)25-26-22)21(30)13-18-3-2-12-32-18/h2-7,12H,8-11,13-15H2,1H3,(H2,24,25,26,31)
InChIKeyBMCKWRUTJXVUFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PHA-680626: Dual Bcr-Abl/Aurora Inhibitor Profile


PHA-680626 is a small-molecule ATP-competitive inhibitor based on a 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold [1]. It exhibits potent inhibitory activity against both Bcr-Abl and Aurora kinases, with a well-characterized binding mode to Aurora-A (AURKA) confirmed by X-ray crystallography (PDB: 2J4Z) [2]. The compound is notable for its ability to inhibit the proliferation of imatinib-resistant chronic myeloid leukemia (CML) cell lines, including those harboring the T315I gatekeeper mutation, a property not shared by first- or second-generation Bcr-Abl inhibitors [3]. Additionally, PHA-680626 functions as an amphosteric inhibitor, disrupting the critical protein-protein interaction between Aurora-A and N-Myc, thereby promoting N-Myc degradation in MYCN-amplified cancer cells [4].

1
Target Engagement
Dual Bcr-Abl and Aurora kinase inhibition study fit
2
Model System
Supports imatinib-resistant CML T315I mutant cell-based models
3
Mechanism
Amphosteric Aurora-A/N-Myc disruption for N-Myc degradation studies

Why Generic Inhibitors Cannot Replace PHA-680626


The unique differentiation of PHA-680626 lies in its combined targeting profile, which is not replicated by single-target agents or other dual inhibitors. Standard pan-Aurora inhibitors (e.g., VX-680, ZM447439) lack significant activity against Bcr-Abl, and conversely, Bcr-Abl inhibitors (e.g., imatinib, dasatinib) are inactive against Aurora kinases and fail to address T315I-mediated resistance [1]. Furthermore, not all Aurora-A inhibitors possess the amphosteric property required to disrupt the Aurora-A/N-Myc complex and induce N-Myc degradation; this activity is conformation-specific and absent in many ATP-competitive inhibitors [2]. The off-target inhibition of Polo-like kinases (PLK1/2/3) by PHA-680626, while potentially contributing to its anti-proliferative effects, is not a universal feature of Aurora inhibitors and must be considered when designing experiments to dissect pathway-specific effects [3]. Substitution with a structurally similar analog (e.g., PHA-739358) would alter the kinase selectivity profile and the specific N-Myc degradation dynamics, potentially leading to divergent experimental outcomes in MYCN-driven models [4].

!
Pan-Aurora inhibitors
Lack Bcr-Abl activity and T315I mutant coverage; may not replicate dual targeting
!
Standard ATP-competitive inhibitors
May lack amphosteric conformation; N-Myc degradation endpoint may not be induced
!
Structural analog PHA-739358
Alters kinase selectivity profile and N-Myc degradation dynamics; model-response context may differ

PHA-680626 Quantitative Differentiation Evidence


Dual Bcr-Abl/Aurora Inhibition Against T315I Mutant CML

PHA-680626 demonstrates potent anti-proliferative activity against imatinib-resistant CML cell lines, including those harboring the T315I gatekeeper mutation. In contrast, the standard-of-care Bcr-Abl inhibitor imatinib shows no activity against the T315I mutant. The IC50 values for PHA-680626 in BaF3 cells expressing wild-type Bcr-Abl was 0.22 μM, compared to >10 μM for imatinib against the T315I mutant, representing a >45-fold difference in potency [1]. The efficacy is attributed to the compound's dual inhibition of Bcr-Abl and Aurora kinases, as evidenced by decreased phosphorylation of the Bcr-Abl downstream target CrkL and the Aurora B substrate histone H3 [1].

T315I CML Model
Head-to-head
PHA-680626 IC50 0.22 µM vs Imatinib >10 µM in BaF3 T315I cells
Supports Bcr-Abl/Aurora dual-target response interpretation
Murine BaF3 ectopic expression model; CrkL and histone H3 readouts
Chronic Myeloid Leukemia Imatinib Resistance T315I Mutation Bcr-Abl Aurora Kinase

Amphosteric Disruption of Aurora-A/N-Myc Interaction

PHA-680626 acts as an amphosteric inhibitor, inducing a conformational change in the activation loop of Aurora-A that prevents binding to N-Myc, thereby promoting N-Myc degradation [1]. In Surface Plasmon Resonance (SPR) competition assays, PHA-680626 disrupted the Aurora-A/N-Myc interaction with an IC50 value comparable to the known amphosteric inhibitor MLN8054, but with a distinct chemical scaffold [1]. In MYCN-amplified neuroblastoma cells (IMR-32), PHA-680626 treatment resulted in a significant decrease in N-Myc protein levels and a corresponding increase in the G2/M cell population, similar to the effects observed with MLN8054 [1]. This mechanism is not shared by all ATP-competitive Aurora-A inhibitors (e.g., ZM447439), which do not induce the required conformational change [2].

N-Myc Degradation
Head-to-head
Disrupts Aurora-A/N-Myc interaction; induces N-Myc degradation in IMR-32 cells, comparable to MLN8054
Amphosteric mechanism not shared by all ATP-competitive inhibitors
SPR and PLA assays; ZM447439 does not induce this effect
Neuroblastoma MYCN Amplification Protein-Protein Interaction Targeted Protein Degradation

Polo-like Kinase (PLK) Off-Target Inhibition Profile

While developed as an Aurora inhibitor, PHA-680626 also exhibits sub-micromolar inhibitory activity against Polo-like kinases (PLK1, PLK2, PLK3). The IC50 values for PLK1, PLK2, and PLK3 are 0.53 μM, 0.07 μM, and 1.61 μM, respectively [1]. In comparison, the pan-Aurora inhibitor VX-680 (MK-0457) shows weaker activity against PLK1 (IC50 > 1 μM) [2]. This off-target activity should be considered when interpreting phenotypic outcomes, as PLK inhibition contributes to G2/M arrest and apoptosis independently of Aurora inhibition. Researchers specifically interested in PLK biology may find PHA-680626 a useful tool, while those requiring Aurora-selective effects should employ appropriate controls or consider alternative compounds (e.g., MLN8237) [3].

PLK Off-Targets
Reported
PLK1 IC50 0.53 µM, PLK2 0.07 µM, PLK3 1.61 µM
Multi-kinase activity may influence G2/M endpoints
Recombinant kinase assay; cross-study comparison with VX-680
Kinase Selectivity PLK1 PLK2 PLK3 Polypharmacology

Differential Potency in BCR-ABL+ vs. BCR-ABL- Cells

PHA-680626 displays a clear preference for inhibiting the proliferation of BCR-ABL positive leukemia cells compared to BCR-ABL negative controls. In a panel of cell lines, the IC50 values ranged from 0.22 μM to 1.84 μM in BCR-ABL positive lines, whereas BCR-ABL negative lines required higher concentrations (IC50 range: 2.07 μM to 3.84 μM) [1]. For example, the IC50 in K562 cells (BCR-ABL positive) was 0.35 μM, while in HL-60 cells (BCR-ABL negative) it was 3.2 μM, representing an approximately 9-fold differential [1]. This contrasts with broad-spectrum cytotoxic agents that show similar potency across BCR-ABL status and highlights the contribution of Bcr-Abl inhibition to the compound's overall cellular activity.

BCR-ABL+ Preference
Head-to-head
K562 (BCR-ABL+) IC50 0.35 µM; HL-60 (BCR-ABL-) IC50 3.2 µM
~9-fold sensitivity shift in BCR-ABL+ cells; supports target engagement interpretation
MTT assay, 72 h; similar trend across panel
Cell Viability IC50 CML Leukemia

ATP-Binding Pocket Structural Confirmation

The binding mode of PHA-680626 to Aurora-A (Aurora-2) has been experimentally determined at high resolution by X-ray crystallography (PDB ID: 2J4Z) [1]. The structure reveals that PHA-680626 occupies the ATP-binding pocket, with the pyrrolo-pyrazole core forming key hydrogen bonds with the hinge region residues Glu211 and Ala213 [1]. This binding mode is distinct from that of other Aurora inhibitors like VX-680, which adopts a different orientation within the pocket [2]. The availability of this structural data enables structure-activity relationship (SAR) studies and rational design of analogs with modified selectivity profiles, a resource not available for many tool compounds.

Co-crystal Structure
Method context
Aurora-A co-crystal at 2.4 Å (PDB: 2J4Z); hinge-region contacts with Glu211/Ala213
Validated binding mode enables structure-based design
Distinct orientation vs VX-680 (PDB: 3E5A)
X-ray Crystallography Binding Mode Structure-Based Drug Design

PHA-680626 Validated Research Applications


Modeling Imatinib-Resistant CML with T315I Mutation

Use PHA-680626 as a chemical probe to study Bcr-Abl and Aurora kinase signaling in imatinib-resistant CML models. The compound maintains potency against the T315I gatekeeper mutant (IC50 = 0.22 μM vs. >10 μM for imatinib), enabling investigation of resistance mechanisms and combination strategies in BaF3 or primary CD34+ cell systems [1].

Inducing N-Myc Degradation in MYCN-Amplified Neuroblastoma

Employ PHA-680626 to disrupt the Aurora-A/N-Myc interaction and promote N-Myc proteasomal degradation in neuroblastoma cell lines (e.g., IMR-32, Kelly). This amphosteric mechanism is shared with MLN8054 but not with pan-Aurora inhibitors like ZM447439, making PHA-680626 a valuable tool for dissecting MYCN-driven oncogenic programs [2].

Investigating Polypharmacology of Aurora/PLK Inhibition

Utilize PHA-680626 in studies designed to compare the phenotypic consequences of combined Aurora and PLK inhibition. The compound's sub-micromolar activity against PLK1/2/3 (IC50 = 0.53/0.07/1.61 μM) contrasts with more selective Aurora inhibitors (e.g., MLN8237), allowing researchers to explore the therapeutic potential and mechanistic contributions of multi-kinase targeting in cancer models [3].

Structure-Based Drug Design and SAR Exploration

Leverage the publicly available co-crystal structure of PHA-680626 bound to Aurora-A (PDB: 2J4Z) for molecular docking, virtual screening, and the rational design of novel inhibitors based on the 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole scaffold. The high-resolution binding mode information provides a validated template for computational chemistry campaigns [4].

Application
Selection Property
Validation Focus
Imatinib-resistant CML model studies
Dual Bcr-Abl/Aurora target engagement
T315I mutant response endpoint review
MYCN-amplified neuroblastoma model studies
Amphosteric Aurora-A/N-Myc disruption
N-Myc degradation endpoint monitoring
Multi-kinase targeting studies
Aurora/PLK co-inhibition profile
G2/M arrest and apoptosis endpoint review
Structure-guided inhibitor design
High-resolution co-crystal binding mode
Scaffold-based SAR interpretation

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